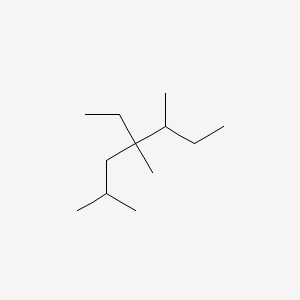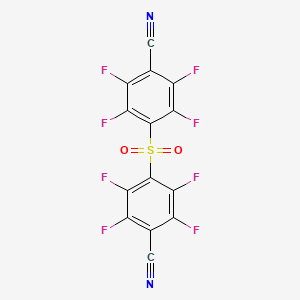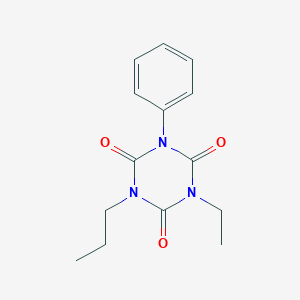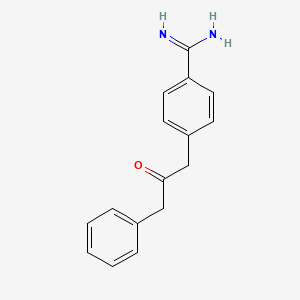
2,3-Dichloro-1-sulfanyl-1H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1-sulfanyl-1H-azirene is a heterocyclic compound characterized by a three-membered ring containing nitrogen, sulfur, and chlorine atoms. This compound belongs to the azirine family, which is known for its high reactivity due to the ring strain and the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-sulfanyl-1H-azirene can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines.
Thermolysis of Vinyl Azides: Heating vinyl azides results in the formation of azirines through the intermediate formation of nitrenes.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines via ring contraction under specific conditions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1-sulfanyl-1H-azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted azirines depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-1-sulfanyl-1H-azirene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-sulfanyl-1H-azirene involves its high reactivity due to the ring strain and the presence of multiple functional groups. The compound can act as both a nucleophile and an electrophile, participating in various chemical transformations. Its molecular targets and pathways are primarily related to its ability to form reactive intermediates, such as nitrenes and radicals, which can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2H-Azirine: A similar compound with a nitrogen atom in the ring, known for its high reactivity and use in organic synthesis.
Aziridine: The saturated analogue of azirine, less reactive but still used in various chemical transformations.
Isoxazole: A five-membered ring compound that can be converted to azirine through ring contraction.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
62019-51-6 |
|---|---|
Molecular Formula |
C2HCl2NS |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
2,3-dichloro-1-sulfanylazirine |
InChI |
InChI=1S/C2HCl2NS/c3-1-2(4)5(1)6/h6H |
InChI Key |
FUMTUTDDNLHLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N1S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14549542.png)

![1-Methyl-2-(propan-2-yl)bicyclo[2.2.2]octane](/img/structure/B14549547.png)

![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)
![5-Methyl-4-[(E)-(2,4,6-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14549577.png)

![S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549581.png)
![5-Amino-2-[methyl(octadecyl)amino]benzoic acid](/img/structure/B14549588.png)


![N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide](/img/structure/B14549600.png)

![5-{[2-(1H-Indol-3-YL)ethyl]amino}pentanal](/img/structure/B14549612.png)
